1-(2,5-Dimethylbenzyl)-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide
Description
1-(2,5-Dimethylbenzyl)-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide is a spirocyclic compound featuring a fused indoline-thiazolidine core with dual dione functionalities and a 2,5-dimethylbenzyl substituent. While direct synthetic or spectroscopic data for this compound are absent in the provided evidence, its structural analogs (e.g., spiro systems, dione derivatives, and sulfone-containing heterocycles) offer insights into comparative properties .
Properties
IUPAC Name |
1'-[(2,5-dimethylphenyl)methyl]-1,1-dioxo-3-phenylspiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c1-17-12-13-18(2)19(14-17)15-26-22-11-7-6-10-21(22)25(24(26)29)27(20-8-4-3-5-9-20)23(28)16-32(25,30)31/h3-14H,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSKYOPHQRKVTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4(=O)=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,5-Dimethylbenzyl)-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide is a spiro compound that has garnered attention for its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a spiro-indoline-thiazolidine framework. The presence of the 2,5-dimethylbenzyl group contributes to its lipophilicity, which may influence its biological interactions.
Antimycobacterial Activity
Research has indicated that spiro compounds similar to the one exhibit significant antimycobacterial activity. For instance, compounds derived from spiro-indolines have shown effectiveness against Mycobacterium tuberculosis, suggesting that structural modifications in this class can enhance their therapeutic potential .
Central Nervous System Effects
The indole derivatives are known for their central nervous system (CNS) activities. Specifically, some studies have indicated that these compounds can act as monoamine oxidase (MAO) inhibitors. MAO inhibitors play a crucial role in the treatment of depression and anxiety disorders by increasing levels of neurotransmitters such as serotonin and norepinephrine in the brain .
Antiparasitic Activity
The compound's structural analogs have been explored for their activity against Trypanosoma cruzi, the causative agent of Chagas disease. Some related compounds have demonstrated promising results in inhibiting the growth of this parasite through mechanisms involving sterol biosynthesis inhibition . This suggests that the compound may also possess similar antiparasitic properties.
The proposed mechanisms of action for the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The ability to inhibit enzymes such as MAO could explain its CNS effects.
- Interference with Sterol Biosynthesis : As seen in related compounds targeting T. cruzi, inhibition of key enzymes involved in sterol synthesis may be a significant pathway for antiparasitic activity.
- Hydrogen Bonding Interactions : The molecular conformation allows for intramolecular hydrogen bonding which may stabilize the active form of the compound during its interaction with biological targets .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Chande et al. (2005) | Identified that spiro compounds possess strong antimycobacterial activity. |
| Glover et al. (1998) | Demonstrated that oxindole derivatives are potent MAO inhibitors, suggesting potential for mood disorder treatments. |
| Bhattacharya et al. (1982) | Reported CNS activities linked to indole derivatives, indicating possible therapeutic applications in neuropharmacology. |
Comparison with Similar Compounds
Spirocyclic Systems
The target compound’s spiro[indoline-3,2'-thiazolidine] scaffold is structurally distinct from other spiro systems in the evidence:
Dione-Containing Heterocycles
Compounds with isoindoline-1,3-dione moieties () share dione functionalities but differ in core structure:
- Compound 13c () : Features isoindoline-1,3-dione linked to a triazolidine-thioxo group. Its IR spectra show strong C=O (1785, 1714 cm⁻¹) and C=S (1217 cm⁻¹) peaks, comparable to the target compound’s expected dione and sulfone IR signatures .
- Synthesis Yield : The target compound’s synthesis (if analogous to ’s dihydrothiophene dioxides) may yield ~28–34%, lower than ’s 33–48% for isoindoline-diones .
Sulfone-Containing Derivatives
details dihydrothiophene-1,1-dioxides with nitro, azido, and aryl substituents:
- Compound 6 () : 4-Dodecylthio-3-methyl-2-(1′-nitro-1′-phenyl)methylene-2,5-dihydrothiophene-1,1-dioxide. Its ¹H NMR shows aromatic protons at δ 7.15–7.54 ppm, similar to the target compound’s expected phenyl resonances. However, the dodecylthio group introduces hydrophobicity absent in the dimethylbenzyl substituent .
- Reactivity : Sodium azide reactions in produce azido derivatives (e.g., Compound 10), suggesting the target compound’s sulfone groups may also enable nucleophilic substitutions .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
